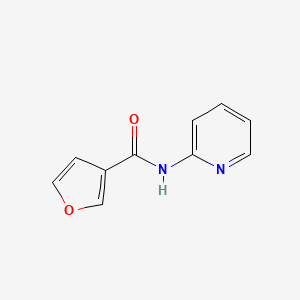

N-pyridin-2-ylfuran-3-carboxamide

Description

Contextualization within Heterocyclic Compound Research

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, form the largest and most varied family of organic compounds. researchgate.net Aromatic heterocyclic compounds, in particular, are fundamental structural motifs found in a vast number of biologically active synthetic and natural products, as well as in pharmaceuticals and agrochemicals. researchgate.net The study of N-pyridin-2-ylfuran-3-carboxamide falls squarely within this broad and active area of research. The unique arrangement of its furan (B31954) and pyridine (B92270) rings, connected by a carboxamide linker, makes it a valuable scaffold for chemical synthesis and biological evaluation. ontosight.ai

Significance of Furan and Pyridine Moieties in Bioactive Compound Design

The furan and pyridine rings are prominent components in many compounds exhibiting a wide range of biological activities. researchgate.net This makes them key building blocks in the design of new drugs.

The furan moiety is an electron-rich aromatic ring that can participate in various electronic interactions with biological targets like enzymes and receptors. ijabbr.com This can lead to strong binding and modulation of their function. ijabbr.com The aromatic nature of the furan ring also contributes to the metabolic stability and bioavailability of compounds. ijabbr.com Furan derivatives have been shown to possess a wide array of therapeutic properties, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer activities. ijabbr.comutripoli.edu.lyijabbr.com

The pyridine moiety , a nitrogen-containing heterocycle, is also a crucial scaffold in medicinal chemistry. researchgate.net Pyridine derivatives are known to exhibit diverse biological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net The presence of the nitrogen atom in the pyridine ring allows for hydrogen bonding and other interactions with biological macromolecules, which can be critical for therapeutic efficacy. nih.gov The combination of these two heterocyclic systems within a single molecule, as seen in this compound, is a strategy known as molecular hybridization, which is of considerable interest in the design of new bioactive compounds. researchgate.net

Overview of Core Academic Research Disciplines for this compound and its Analogues

The investigation of this compound and its related analogues spans several key scientific disciplines:

Medicinal Chemistry: This is the primary field of study, focusing on the design, synthesis, and development of new pharmaceutical agents. Researchers in this area explore how modifications to the structure of this compound affect its biological activity. ontosight.aismolecule.com

Synthetic Organic Chemistry: This discipline is concerned with the creation of new organic molecules. Chemists in this field work on developing efficient and novel methods for synthesizing this compound and its derivatives. researchgate.net

Pharmacology: This area of study investigates the effects of chemical substances on living organisms. Pharmacologists would examine the biological activity of this compound, its mechanism of action, and its potential therapeutic applications. ontosight.ai

Computational Chemistry and Molecular Modeling: These disciplines use computer simulations to study the interactions between molecules. Researchers can use these techniques to predict how this compound might bind to a biological target and to help guide the design of more potent analogues. researchgate.netnih.gov

Biochemistry: This field explores the chemical processes within and related to living organisms. Biochemists might study how this compound interacts with specific enzymes or receptors at a molecular level.

Structure

3D Structure

Properties

IUPAC Name |

N-pyridin-2-ylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(8-4-6-14-7-8)12-9-3-1-2-5-11-9/h1-7H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFPPOOLMCVMIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Solid State Structural Characterization of N Pyridin 2 Ylfuran 3 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For N-pyridin-2-ylfuran-3-carboxamide, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would provide a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the furan (B31954) and pyridine (B92270) rings, as well as the amide (N-H) proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Based on data for similar structures like N²,N⁵-Di(pyridin-2-yl)furan-2,5-dicarboxamide mdpi.com, the following proton signals can be anticipated:

Amide Proton (N-H): A singlet peak is expected in the downfield region, typically above δ 10.0 ppm, due to the deshielding effect of the adjacent carbonyl group and potential for hydrogen bonding. For a related furan-dicarboxamide, this signal appears at δ 11.20 ppm mdpi.com.

Pyridine Ring Protons: The four protons on the pyridine ring would appear as a set of multiplets in the aromatic region (δ 7.0-9.0 ppm). The proton adjacent to the nitrogen atom (at position 6) would be the most deshielded.

Furan Ring Protons: The three protons on the furan ring would also resonate in the aromatic region, with their specific shifts and coupling patterns revealing their positions relative to the oxygen atom and the carboxamide substituent.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Amide (N-H) | > 10.0 | s (singlet) | - |

| Pyridine H-6 | 8.2 - 8.5 | d (doublet) or m (multiplet) | ~5 |

| Pyridine H-3 | 8.0 - 8.3 | d (doublet) or m (multiplet) | ~8 |

| Pyridine H-4 | 7.7 - 7.9 | t (triplet) or m (multiplet) | ~7-8 |

| Pyridine H-5 | 7.1 - 7.3 | t (triplet) or m (multiplet) | ~6-7 |

| Furan H-2 | ~8.0 | s (singlet) or d (doublet) | ~1-2 |

| Furan H-5 | ~7.5 | t (triplet) or d (doublet) | ~2-3 |

Note: This is a table of expected values based on related compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Drawing parallels from N²,N⁵-Di(pyridin-2-yl)furan-2,5-dicarboxamide, where carbonyl and aromatic carbons are clearly delineated, the expected ¹³C NMR data is as follows mdpi.com:

Carbonyl Carbon (C=O): This carbon would appear significantly downfield, typically in the range of δ 155-165 ppm.

Pyridine Ring Carbons: The five carbons of the pyridine ring would have signals in the aromatic region (δ 110-155 ppm). The carbon attached to the nitrogen (C-2) and the carbon at position 6 would be the most downfield.

Furan Ring Carbons: The four carbons of the furan ring would also resonate in the aromatic region (δ 110-150 ppm), with the carbon attached to the oxygen being the most shielded.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 155 - 165 |

| Pyridine C-2 | 150 - 153 |

| Pyridine C-6 | 147 - 150 |

| Pyridine C-4 | 137 - 140 |

| Pyridine C-3 | 118 - 122 |

| Pyridine C-5 | 113 - 116 |

| Furan C-3 | 125 - 130 |

| Furan C-2 | 140 - 145 |

| Furan C-5 | 145 - 150 |

Note: This is a table of expected values based on related compounds. Actual experimental values may vary.

Two-Dimensional (2D) NMR Correlation Spectroscopy

To unambiguously assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: This experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the furan and pyridine rings.

HSQC: This experiment would show correlations between each proton and the carbon to which it is directly attached, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural information. For the related N-pyrimidin-2-ylfuran-3-carboxamide, the exact mass is reported as 189.053826475 Da chemicalbook.com.

Expected HRMS Data for this compound (C₁₀H₈N₂O₂)

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 189.06585 | Expected to be within 5 ppm |

Note: This is a table of expected values. Actual experimental values may vary.

The fragmentation would likely involve the cleavage of the amide bond, leading to the formation of ions corresponding to the furanoyl and pyridin-2-ylamino moieties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups.

For this compound, key vibrational bands would include:

N-H Stretch: A sharp band around 3300-3400 cm⁻¹ in the IR spectrum.

C=O Stretch (Amide I): A strong absorption band around 1660-1680 cm⁻¹. For a similar amide structure, this appears at 1667 cm⁻¹ amazonaws.com.

N-H Bend (Amide II): A band in the region of 1520-1550 cm⁻¹.

C-N Stretch (Amide III): A band around 1230-1300 cm⁻¹.

Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300 - 3400 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=O Stretch (Amide I) | 1660 - 1680 | IR, Raman |

| C=C Aromatic Stretch | 1400 - 1600 | IR, Raman |

Note: This is a table of expected values based on related compounds. Actual experimental values may vary.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic furan and pyridine rings, as well as the carbonyl group.

For analogous compounds containing pyridine and amide functionalities, absorption maxima are typically observed around 220-280 nm amazonaws.comresearchgate.net. Specifically, transitions for the pyridine ring are often seen near 254 nm rsc.org, while carbonyl groups can show absorptions around 270-300 nm amazonaws.com.

Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength (λmax, nm) |

|---|---|

| π → π* (Pyridine and Furan rings) | ~220 - 260 |

Note: This is a table of expected values based on related compounds. Actual experimental values may vary and are solvent-dependent.

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is an essential analytical technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method would provide precise information on bond lengths, bond angles, and torsion angles, as well as the packing of molecules in the crystal lattice. However, no published SCXRD studies for this compound were found.

Without experimental crystallographic data, a definitive analysis of the molecular geometry and conformational preferences of this compound is not possible. Such an analysis would typically involve a detailed examination of the following:

Bond Lengths and Angles: Precise measurements of the covalent bonds between all atoms in the molecule.

Torsion Angles: Description of the rotational conformation around single bonds, particularly the C-N amide bond and the bonds connecting the amide linker to the furan and pyridine rings. This would reveal the planarity or non-planarity of the molecule.

Ring Geometries: Analysis of the planarity of the furan and pyridine rings.

The study of supramolecular interactions and crystal packing is crucial for understanding the solid-state properties of a compound. This analysis, which is dependent on SCXRD data, would focus on:

Hydrogen Bonding: Identification of classical hydrogen bonds, such as N-H···N or N-H···O interactions, which are expected to be significant in this molecule. The geometry of these bonds (donor-acceptor distance and angle) would be quantified.

π-π Stacking: Investigation of potential stacking interactions between the aromatic furan and pyridine rings of adjacent molecules.

Without the foundational crystallographic data, the creation of data tables for bond lengths, bond angles, and hydrogen bond geometries for this compound is not feasible.

Computational Chemistry and Molecular Modeling of N Pyridin 2 Ylfuran 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-pyridin-2-ylfuran-3-carboxamide. These methods, particularly those based on Density Functional Theory (DFT), offer a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(2d,2p), are used to optimize the molecular geometry in the ground state. researchgate.net These calculations can determine key structural parameters, such as bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data when available. researchgate.net

The optimized geometry reveals the spatial arrangement of the furan (B31954) and pyridine (B92270) rings relative to each other, which is crucial for understanding its interaction with biological targets. The dihedral angle between the furan and pyridine rings is a key parameter determined from these studies. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. This method is instrumental in understanding the electronic absorption spectra (UV-Vis) of compounds like this compound. bohrium.com By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the absorption maxima (λmax) and the nature of the electronic transitions involved. bohrium.comresearchgate.net These transitions are typically from lower energy molecular orbitals to higher energy molecular orbitals, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The choice of solvent can be incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions that can be compared with experimental spectra. bohrium.com

Frontier Molecular Orbital (FMO) analysis, focusing on the HOMO and LUMO, is critical for understanding the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons. |

These descriptors provide a quantitative measure of the molecule's stability and reactivity, which is valuable for predicting its behavior in chemical reactions and biological systems.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including hydrogen bonding and receptor-ligand interactions. researchgate.net The MEP surface is color-coded to indicate different potential values. Typically, red regions represent negative electrostatic potential and are associated with electrophilic attack (e.g., around electronegative atoms like oxygen and nitrogen). In contrast, blue regions indicate positive potential and are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP surface would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, while the hydrogen atoms of the amide group would be regions of positive potential. researchgate.net

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used in drug discovery to understand the binding mechanism and to estimate the binding affinity of a compound to a specific biological target.

In the context of this compound, molecular docking simulations can be performed to predict how it interacts with the active site of a target protein. researchgate.net These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. researchgate.net For instance, the amide group of this compound can act as both a hydrogen bond donor and acceptor, while the aromatic furan and pyridine rings can engage in π-π stacking interactions.

The results of docking studies are often presented as a binding score, which is an estimation of the binding affinity. A lower binding score generally indicates a more favorable binding interaction. These predictions can help in prioritizing compounds for further experimental testing and in designing new derivatives with improved potency. mdpi.com

Identification of Key Amino Acid Residues in Binding Sites

Currently, there are no published studies that have identified the key amino acid residues involved in the binding of this compound to any specific biological target. While research on related furan and pyridine derivatives often includes molecular docking simulations to predict binding modes, specific analyses detailing the interacting residues for this compound are not available. Such studies would typically involve docking the compound into the active site of a target protein and analyzing the resulting poses to identify hydrogen bonds, hydrophobic interactions, and other key intermolecular forces with specific amino acids. The absence of this data prevents the creation of a detailed table of interacting residues.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

No specific molecular dynamics (MD) simulation studies for this compound have been found in the scientific literature. MD simulations are crucial for understanding the conformational stability of a ligand within a protein's binding pocket and for observing the dynamic nature of their interactions over time. Such a study would provide insights into the flexibility of the compound and the stability of its interactions with a biological target, often visualized through root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) plots. Without these studies, a detailed analysis of its dynamic behavior remains uncharacterized.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of 2D and 3D-QSAR Models for Activity Prediction

A search of scientific databases reveals no specific 2D or 3D-Quantitative Structure-Activity Relationship (QSAR) models developed for a series of compounds centered on the this compound scaffold. QSAR studies are fundamental in medicinal chemistry for predicting the biological activity of new compounds based on their physicochemical properties and structural features. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. For this compound, such a dataset and the subsequent development of predictive models have not been reported. Consequently, no data tables with statistical parameters such as r², q², or predictive r² for any QSAR model of this compound can be provided.

Pharmacophore Modeling and Ligand-Based Drug Design

There is no evidence of pharmacophore models being generated specifically from this compound in the available literature. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. These models are instrumental in virtual screening and ligand-based drug design to discover new compounds with similar activity profiles. Without a known active conformation or a set of active analogues of this compound, the generation of a specific pharmacophore model has not been undertaken or published. Therefore, a table detailing pharmacophoric features and their geometric constraints cannot be compiled.

Structure Activity Relationship Sar Investigations of N Pyridin 2 Ylfuran 3 Carboxamide Analogues

Systematic Modification of the Furan (B31954) Ring and its Substituents

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a key pharmacophore in many biologically active compounds. researchgate.net Its substitution pattern significantly impacts the molecule's interaction with biological targets.

Systematic modifications of the furan ring in related carboxamide series have demonstrated that both the position and nature of substituents are critical for activity. For instance, in a series of furan-3-carboxamides, the introduction of various substituents on the furan ring led to a range of antimicrobial activities. nih.gov While specific data on N-pyridin-2-ylfuran-3-carboxamide is not detailed, general principles from related furan-carboxamides suggest that substituents at the 2- and 5-positions of the furan ring can modulate activity. For example, the synthesis of 2,4-dimethyl- and 2,5-dimethyl-N-arylfuran-3-carboxamides has been shown to yield compounds with significant anti-inflammatory and antitumor activities. uacademic.info

The electronic properties of substituents on the furan ring also play a pivotal role. Electron-withdrawing groups can influence the electron density of the entire molecule, affecting its binding affinity to target proteins. Conversely, electron-donating groups can have the opposite effect. The presence of substituents can also introduce steric hindrance, which may either enhance or diminish biological activity depending on the topology of the receptor's binding site.

| Furan Ring Substitution | Observed Effect on Biological Activity (in related Furan-Carboxamides) | Reference |

| 2,5-Dimethyl substitution | Enhanced anti-inflammatory and antitumor activity | uacademic.info |

| Varied substitutions (general) | Modulation of antimicrobial activity | nih.gov |

| Introduction of bulky groups | Can influence binding through steric effects | - |

| Electron-withdrawing/donating groups | Alters electronic properties and potential binding affinity | - |

Elucidation of the Role of the Pyridine (B92270) Moiety and its Substitution Patterns

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is another crucial component of this compound. Pyridine derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial effects. researchgate.netnih.gov

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events. The position of the nitrogen atom within the ring and the substitution pattern on the pyridine moiety can significantly influence the molecule's physicochemical properties, such as basicity and lipophilicity, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

In studies of structurally related compounds, such as 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, the placement of nitrogen atoms within the heterocyclic framework was found to be a critical determinant of potency. nih.gov Modifications to the pyridine ring, including the introduction of various substituents, have been shown to modulate the biological activity of pyridine-containing compounds. nih.gov For instance, the presence of specific functional groups can enhance the antiproliferative activity against cancer cell lines. nih.gov

| Pyridine Moiety Feature | Potential Influence on Biological Activity | Reference |

| Nitrogen Atom | Acts as a hydrogen bond acceptor, influencing receptor binding. | nih.gov |

| Substitution Pattern | Modulates physicochemical properties like basicity and lipophilicity. | nih.gov |

| Nitrogen Placement (in related heterocycles) | Critical for biological potency. | nih.gov |

Influence of Variations in the Carboxamide Linker on Biological Activity

The carboxamide linker (-CONH-) is a common functional group in medicinal chemistry, known for its ability to form hydrogen bonds and provide structural rigidity. mdpi.com Variations in this linker can have a profound impact on the biological activity of the molecule.

The orientation and conformational flexibility of the carboxamide group are crucial for establishing effective interactions with biological targets. The hydrogen bond donor (N-H) and acceptor (C=O) of the amide bond are key features for molecular recognition. Replacing the carboxamide linker with other functional groups, such as an ester or a reversed amide, would significantly alter the molecule's electronic and hydrogen-bonding properties, likely leading to a dramatic change in biological activity.

Stereochemical Implications for Receptor Binding and Efficacy

While this compound itself is achiral, the introduction of chiral centers, for instance, through substitution on either the furan or pyridine rings with a chiral moiety, would result in stereoisomers (enantiomers or diastereomers). It is a well-established principle in medicinal chemistry that stereoisomers can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

This difference in activity arises from the three-dimensional nature of biological receptors, which often show a high degree of stereospecificity. One enantiomer may bind with high affinity to a receptor, leading to a desired therapeutic effect, while the other enantiomer may bind with lower affinity, be inactive, or even bind to a different receptor, causing off-target effects. Although specific stereochemical studies on this compound analogues are not prevalent in the provided literature, the general principles of stereochemistry in drug action would undoubtedly apply.

Conformational Flexibility and its Correlation with Observed Activities

The preferred conformation in a biological environment is the one that allows for the most stable interaction with the receptor's binding site. This "bioactive conformation" may not be the lowest energy conformation in solution. Computational modeling and structural biology techniques, such as X-ray crystallography, can provide insights into the preferred conformations of such molecules. mdpi.com

Biological Targets and Mechanisms of Action of N Pyridin 2 Ylfuran 3 Carboxamide

Enzyme Inhibition Studies

Modulation of Topoisomerase Activity (e.g., DNA Topoisomerase II)

There is no available research data concerning the modulation of topoisomerase activity by N-pyridin-2-ylfuran-3-carboxamide.

Other molecules containing a carboxamide functional group have demonstrated activity against type II topoisomerases. For example, acridine-4-carboxamide and 2-(4-pyridyl)quinoline-8-carboxamide are considered a new class of antitumor agents that target topoisomerase II. nih.gov These compounds have been shown to induce both DNA-protein cross-links and double-strand breaks, which is indicative of interference with topoisomerase II function. nih.gov Interestingly, their mechanism of action is thought to be distinct from that of the well-known topoisomerase II inhibitor, amsacrine. nih.gov Furthermore, a series of compounds based on a pyridine-3-carboxamide (B1143946) scaffold have been identified as inhibitors of bacterial DNA gyrase, which is a type II topoisomerase. nih.gov The binding mode of these inhibitors has been confirmed through crystallographic studies. nih.gov While these examples show that the pyridine-carboxamide scaffold can be a viable starting point for developing topoisomerase II inhibitors, the specific activity of this compound remains to be experimentally determined.

Kinase Inhibition Profiles (e.g., Vascular Endothelial Growth Factor Receptor-2, Glycogen Synthase Kinase-3)

Specific data on the kinase inhibition profile of this compound, including its activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Glycogen Synthase Kinase-3 (GSK-3), is not available in the scientific literature.

The constituent furan (B31954) and pyridine (B92270) carboxamide scaffolds are, however, present in known kinase inhibitors.

VEGFR-2: VEGFR-2 is a key regulator of angiogenesis, and its inhibition is a validated strategy in oncology. nih.govrsc.org A number of pyridine-containing derivatives have been developed as VEGFR-2 inhibitors. nih.govnih.gov In one such study, a novel series of pyridine-based compounds exhibited potent anti-cancer effects by targeting VEGFR-2, with some derivatives showing IC50 values in the sub-micromolar range, comparable to the approved drug sorafenib. nih.gov Derivatives of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide have also been explored as potential inhibitors of VEGFR-2, demonstrating promising antiproliferative properties. researchgate.net

GSK-3: GSK-3 is a serine/threonine kinase implicated in a variety of pathologies, including Alzheimer's disease and type 2 diabetes. nih.govnih.gov Small molecule inhibitors of GSK-3 often feature heterocyclic cores, including pyridine. For example, compounds such as 5-aryl-pyrazolo[3,4-b]pyridines and 6-aryl-pyrazolo[3,4-b]pyridines are known to be potent GSK-3 inhibitors. nih.gov These compounds have demonstrated in vivo efficacy, such as the ability to decrease the hyperphosphorylation of the tau protein. nih.gov

Although these examples suggest that the chemical motifs within this compound are relevant to kinase inhibition, direct testing is necessary to ascertain its specific inhibitory activities.

Inhibition of Other Relevant Enzyme Systems (e.g., Cathepsin K, Bacterial N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase)

There are no published studies on the inhibitory activity of this compound against Cathepsin K or bacterial N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE).

Cathepsin K: Cathepsin K is a cysteine protease that plays a major role in bone resorption, making it a therapeutic target for osteoporosis. researchgate.netnih.govmdpi.com While data for this compound is absent, a derivative of furan-2-carboxylic acid, known as OST-4077, has been characterized as a selective and orally bioavailable inhibitor of Cathepsin K. nih.gov OST-4077 was shown to inhibit both human and rat Cathepsin K and to reduce bone resorption, indicating that the furan carboxamide scaffold can be a valuable component for Cathepsin K inhibition. nih.gov

Receptor-Mediated Biological Effects

No scientific literature has been found that describes any receptor-mediated biological effects of this compound. The interaction of this specific compound with any receptor systems has not been reported.

Future Research Directions and Advanced Applications of N Pyridin 2 Ylfuran 3 Carboxamide

Design and Synthesis of Advanced N-pyridin-2-ylfuran-3-carboxamide Hybrid Molecules

The strategy of creating hybrid molecules involves covalently linking two or more pharmacophores to produce a single chemical entity with potentially enhanced affinity, improved efficacy, or a multi-target profile. nih.gov For this compound, this approach opens the door to novel therapeutics by combining its core structure with other biologically active fragments. The design of these hybrids is often guided by the desired therapeutic outcome, aiming to engage multiple targets involved in a disease's pathology.

The synthesis of such hybrids typically involves standard condensation reactions. For instance, a common method is the reaction between an appropriate acyl chloride and an aromatic amine. mdpi.com A generalized synthetic scheme for creating a hybrid molecule from the this compound scaffold might involve preparing furan-3-carbonyl chloride and reacting it with a modified 2-aminopyridine (B139424) that already contains a second pharmacophore. Alternatively, the furan (B31954) ring could be derivatized prior to the amide bond formation. The coupling of different pharmacologically important scaffolds is a diverse approach that can yield hybrid molecules with enhanced biological activity. nih.gov

Table 1: Potential Hybrid Molecule Strategies for this compound

| Hybrid Strategy | Target Pharmacophore | Potential Therapeutic Area | Rationale |

|---|---|---|---|

| Kinase Inhibitor Conjugate | A known kinase inhibitor moiety (e.g., from a pyrazole (B372694) or quinoline (B57606) class) | Oncology | Create a dual-inhibitor to overcome drug resistance by targeting multiple signaling pathways. |

| Antimicrobial Enhancement | A sulfonamide or quinolone fragment | Infectious Diseases | Combine mechanisms of action to produce a broader spectrum of activity or combat resistant strains. researchgate.net |

| Neuro-active Moiety | A fragment known to interact with CNS receptors (e.g., piperazine) | Neurology | Design multi-target agents for complex neurological disorders like depression or schizophrenia. nih.govnih.gov |

| Photosensitizer Attachment | A porphyrin or other photosensitizing agent | Photodynamic Therapy | Develop targeted agents that can be activated by light to induce localized cell death in tumors. |

These hybrid designs leverage the structural and electronic properties of the furan and pyridine (B92270) rings, which can participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. researchgate.net These computational tools can analyze vast datasets to identify patterns and predict the properties of novel molecules, making them invaluable for optimizing derivatives of this compound. nih.govnih.gov

The process begins with the creation of large virtual libraries of this compound analogs. ML models, particularly deep neural networks (DNNs), can then be trained on existing data to predict various characteristics. nih.gov These predictions allow researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. nih.gov

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build robust QSAR models that correlate specific structural features of this compound derivatives with their biological activity. nih.gov

ADMET Prediction: AI platforms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of virtual compounds, helping to identify candidates with favorable drug-like properties early in the process. sciencescholar.us

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for binding to a specific target or for a desired polypharmacological profile.

Table 2: Application of AI/ML Techniques in the Design of this compound Derivatives

| AI/ML Technique | Application | Objective |

|---|---|---|

| Deep Neural Networks (DNN) | Property Prediction | Predict bioactivity, solubility, and toxicity of novel analogs. nih.govnih.gov |

| Support Vector Machines (SVM) | Target Interaction Prediction | Classify compounds based on their likelihood of interacting with a specific protein target. nih.gov |

| Random Forest | QSAR Modeling | Identify key structural determinants for biological activity to guide further optimization. nih.gov |

| Generative Adversarial Networks (GANs) | De Novo Drug Design | Generate novel molecular structures built upon the core scaffold with desired properties. |

| Reinforcement Learning | Synthesis Planning | Optimize synthetic routes for designed molecules, predicting reaction outcomes and conditions. sciencescholar.us |

Exploration of Polypharmacology and Multi-Target Engagement

Polypharmacology, the ability of a single drug to interact with multiple targets, is increasingly viewed as a desirable attribute, particularly for treating complex diseases like cancer or central nervous system disorders. The this compound scaffold is a promising candidate for multi-target engagement due to its combination of distinct heterocyclic systems. The furan and pyridine rings can each interact with different binding pockets or protein families.

The design of N-pyridin-2-yl benzamide (B126) analogues as allosteric activators of glucokinase demonstrates how modifications to a similar pyridyl amide scaffold can lead to potent and specific interactions, which could be expanded to target multiple proteins. nih.gov

Investigation of Synergistic Effects with Established Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in oncology and infectious diseases. Investigating the synergistic effects of this compound with existing drugs could lead to more effective treatment regimens. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects, which can allow for lower doses, reduced toxicity, and a decreased likelihood of drug resistance.

Future research would involve systematic screening of this compound in combination with a panel of approved drugs relevant to a specific disease. For instance, in cancer research, it could be tested alongside standard chemotherapeutic agents or targeted therapies to identify combinations that enhance apoptosis or inhibit cell proliferation more effectively. High-throughput screening platforms can rapidly assess thousands of these combinations, identifying promising pairs for further mechanistic studies.

Development of this compound as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule with high potency and selectivity for a specific biological target. It is used as a tool to interrogate biological pathways and validate targets in a cellular or in vivo context. Developing a derivative of this compound into a chemical probe requires a thorough understanding of its mechanism of action and a commitment to optimizing its selectivity.

The process would involve:

Target Identification: Confirming the primary biological target of an active this compound derivative.

Selectivity Profiling: Screening the compound against a broad panel of related and unrelated targets (e.g., a kinome-wide screen) to ensure it does not have significant off-target effects that could confound experimental results.

Optimization: Iteratively modifying the structure to enhance potency and selectivity for the desired target.

Negative Control Development: Synthesizing a structurally similar but biologically inactive analog. This control is crucial for verifying that the observed biological effects are due to the engagement of the intended target.

Once validated, such a probe could be used to explore the physiological and pathological roles of its target protein, helping to answer fundamental questions in biology and paving the way for new therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-pyridin-2-ylfuran-3-carboxamide, and what parameters are critical for yield optimization?

- Methodological Answer : The synthesis typically involves coupling reactions between pyridine-2-amine and furan-3-carbonyl chloride derivatives. Key parameters include solvent selection (e.g., DMF or THF for solubility), temperature control (60–80°C), and catalysts like HATU for amide bond formation. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential to achieve >95% purity. Monitoring reaction progress with TLC and confirming intermediates via -NMR can prevent side-product formation .

Q. Which spectroscopic and crystallographic techniques are prioritized for structural validation of this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies pyridinyl protons (δ 8.5–9.0 ppm) and furan ring protons (δ 6.5–7.5 ppm). -NMR confirms the carbonyl group (δ ~170 ppm) and aromatic carbons.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and torsional strain. Hydrogen bonding between the amide group and pyridine nitrogen can stabilize the crystal lattice .

Q. What in vitro assays are recommended for initial pharmacological screening of this compound?

- Methodological Answer : Standard assays include:

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) with IC determination.

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.

- Solubility Testing : HPLC-UV quantification in PBS (pH 7.4) to assess bioavailability potential .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, serum concentration) or compound purity. Solutions include:

- Standardized Protocols : Replicate studies under identical conditions (e.g., 10% FBS in DMEM, 48-hour exposure).

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., dehalogenated derivatives) that may skew results.

- Structural Analog Comparison : Test derivatives with controlled substituents (e.g., halogen vs. methyl groups) to isolate pharmacophore contributions .

Q. What computational strategies predict the binding mode of this compound to therapeutic targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinase targets). Prioritize hydrogen bonds between the carboxamide group and conserved residues (e.g., Asp86 in EGFR).

- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Analyze RMSD/RMSF plots to identify flexible binding regions.

- QSAR Models : Train regression models using IC data and descriptors (e.g., logP, polar surface area) to optimize substituent selection .

Q. What methodologies are used to evaluate the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- Liver Microsomal Assays : Incubate compounds with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl).

- Metabolite Identification : High-resolution mass spectrometry (HRMS) detects phase I/II metabolites (e.g., hydroxylation at the furan ring).

- CYP450 Inhibition : Fluorescent probes (e.g., CYP3A4) assess competitive inhibition risks at 1–10 µM concentrations .

Q. How can crystallographic data resolve stereochemical uncertainties in this compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (solvent: DCM/hexane). Refine using SHELXL to assign absolute configuration (R/S). Anisotropic displacement parameters (ADPs) distinguish positional disorder.

- Twinned Data Handling : Use SHELXD for structure solution in cases of pseudo-merohedral twinning. Apply Hooft parameter (|y| < 0.3) to validate chiral centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.